4-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine
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Overview
Description
4-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine is a heterocyclic compound that contains both an oxazole ring and a trifluoromethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine typically involves the reaction of 2-aminobenzoxazole with trifluoromethanesulfenyl chloride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Trifluoromethyl derivatives.
Substitution: Various substituted benzo[d]oxazole derivatives.
Scientific Research Applications
4-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 6-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine
- 4-(Trifluoromethyl)benzo[d]oxazol-2-amine
Comparison: 4-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine is unique due to the presence of both the oxazole ring and the trifluoromethylthio group. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the oxazole ring provides additional sites for chemical modification, while the trifluoromethylthio group enhances the compound’s stability and lipophilicity .
Properties
CAS No. |
1804411-35-5 |
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Molecular Formula |
C8H5F3N2OS |
Molecular Weight |
234.20 g/mol |
IUPAC Name |
4-(trifluoromethylsulfanyl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C8H5F3N2OS/c9-8(10,11)15-5-3-1-2-4-6(5)13-7(12)14-4/h1-3H,(H2,12,13) |
InChI Key |
PPCKJTAMJLVNSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)SC(F)(F)F)N=C(O2)N |
Origin of Product |
United States |
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